6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H25N5O3/c1-18-6-8-20(9-7-18)17-33-25(29)22(27(34)30-16-19-10-12-21(36-2)13-11-19)15-23-26(33)31-24-5-3-4-14-32(24)28(23)35/h3-15,29H,16-17H2,1-2H3,(H,30,34) |
InChI Key |
IOEWYCKAWYOYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)OC)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazatricyclo core. Reagents such as azides and alkynes are often used in the presence of catalysts like copper(I) iodide.
Functional Group Modifications: Subsequent steps involve the introduction of the imino, methoxyphenyl, and methylphenyl groups through nucleophilic substitution and other organic reactions. Common reagents include methoxybenzyl chloride and methylbenzyl chloride, with bases like sodium hydride or potassium carbonate to facilitate the reactions.
Final Cyclization and Purification: The final step involves cyclization to form the complete structure, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification methods to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole: This compound shares some structural similarities but differs in its core structure and functional groups.
2-(2,4-bis(di(4-methoxyphenyl)methyl)-6-methylphenyl)-6-(1-(arylimino)ethyl)pyridine-cobalt dichloride: Another compound with similar functional groups but different core structure and metal coordination.
Uniqueness
The uniqueness of 6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its triazatricyclo core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.
Biological Activity
The compound 6-imino-N-[(4-methoxyphenyl)methyl]-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of approximately 475.5 g/mol. Its structure includes an imino group, methoxy and methyl substituents on aromatic rings, and a carboxamide group. The triazatricyclo framework contributes to its unique reactivity and biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 475.5 g/mol |
| Functional Groups | Imino, Methoxy, Methyl, Carboxamide |
| Structural Framework | Triazatricyclo |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazatricyclo Framework : Utilizing cyclization reactions.
- Introduction of Functional Groups : Employing selective substitution reactions to introduce methoxy and methyl groups.
- Carboxamide Formation : Finalizing the structure with carboxamide linkage.
Optimization of reaction conditions is crucial for achieving high yields and purity levels.
Biological Activity
Preliminary studies indicate that compounds with similar frameworks exhibit various biological activities:
- Anticancer Activity : Compounds with triazatricyclo structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains.
- Enzyme Inhibition : Potential as inhibitors for enzymes such as factor Xa has been noted.
The mechanisms by which this compound exerts its biological effects may involve:
- Binding Affinity : Interaction with specific biological macromolecules such as proteins and nucleic acids.
- Modulation of Signaling Pathways : Affecting pathways involved in cell growth and apoptosis.
Case Studies
Recent research has focused on the biological activity of related compounds:
- Study on Anticancer Effects :
- A study demonstrated that a structurally similar compound inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity :
Comparative Analysis
Several compounds share structural similarities with the target compound. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo-1,7... | Similar triazatricyclo framework | Contains dimethoxy group instead of methoxy |
| Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)-2-oxo | Different heterocyclic moiety | Incorporates thiophene which may alter reactivity |
| N-[5-Cyano-11-methyl...] | Varies in substituents on the core | Presence of cyano group adds different properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
